Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate
Overview
Description
Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to a propanoate moiety, which is further substituted with a 2-fluoro-5-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate typically involves the esterification of 3-(2-fluoro-5-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-(2-fluoro-5-oxophenyl)propanoic acid.
Reduction: Ethyl 3-(2-fluoro-5-hydroxyphenyl)propanol.
Substitution: Ethyl 3-(2-iodo-5-hydroxyphenyl)propanoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(2'-fluoro-5'-hydroxyphenyl)propionate can be compared with other similar compounds such as:
Ethyl 3-(2-hydroxyphenyl)propanoate: Lacks the fluorine atom, which may result in different biological activity and physicochemical properties.
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
Ethyl 3-(2-bromo-5-hydroxyphenyl)propanoate:
This compound stands out due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-5-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
NGINEMZGYSVBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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